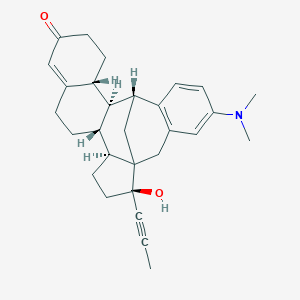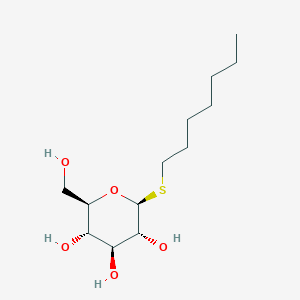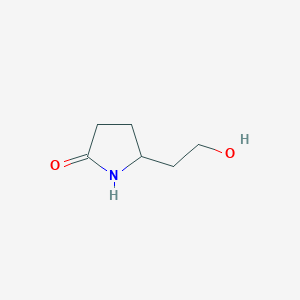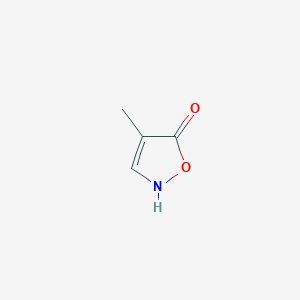
4-Methyl-1,2-oxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2-oxazol-5(2H)-one, also known as MX-5 or Mocimycin, is a heterocyclic organic compound. It is a synthetic derivative of the natural product Mocimycin, which is produced by a soil bacterium, Streptomyces. MX-5 has gained significant attention due to its potential application in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-Methyl-1,2-oxazol-5(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and division, leading to the observed antimicrobial and anticancer properties.
Biochemische Und Physiologische Effekte
4-Methyl-1,2-oxazol-5(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria, fungi, and viruses. 4-Methyl-1,2-oxazol-5(2H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-1,2-oxazol-5(2H)-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has been shown to possess a range of bioactive properties, making it a versatile compound for scientific research. However, one limitation of 4-Methyl-1,2-oxazol-5(2H)-one is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for 4-Methyl-1,2-oxazol-5(2H)-one research. One area of interest is the development of 4-Methyl-1,2-oxazol-5(2H)-one derivatives with improved bioactivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1,2-oxazol-5(2H)-one and its potential therapeutic applications. Finally, the development of novel drug delivery systems for 4-Methyl-1,2-oxazol-5(2H)-one may improve its efficacy and reduce potential side effects.
In conclusion, 4-Methyl-1,2-oxazol-5(2H)-one is a promising compound for scientific research due to its potential as a bioactive agent. Its antibacterial, antifungal, antiviral, and anticancer properties make it a versatile compound for a range of applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
4-Methyl-1,2-oxazol-5(2H)-one can be synthesized by the reaction of 4-methyl-5-nitro-1,2-oxazole with sodium methoxide in methanol. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 4-Methyl-1,2-oxazol-5(2H)-one. This method of synthesis is relatively simple and efficient, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2-oxazol-5(2H)-one has been widely used in scientific research due to its potential as a bioactive compound. It has been shown to possess antibacterial, antifungal, and antiviral properties. 4-Methyl-1,2-oxazol-5(2H)-one has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has shown promise as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-5-7-4(3)6/h2,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPCNWFHDHRKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633502 |
Source


|
| Record name | 4-Methyl-1,2-oxazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2-oxazol-5(2H)-one | |
CAS RN |
150991-99-4 |
Source


|
| Record name | 4-Methyl-1,2-oxazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



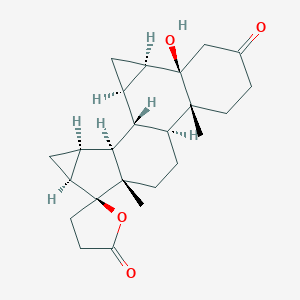



![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

